molecular formula C10H11N5O2 B12676408 (Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine CAS No. 200496-39-5

(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine

Cat. No.: B12676408
CAS No.: 200496-39-5
M. Wt: 233.23 g/mol
InChI Key: BGLCIGGDZYNYIQ-UHFFFAOYSA-N
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Description

(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine is a synthetic nucleoside analog known for its antiviral properties. It has been studied for its efficacy against drug-resistant strains of human cytomegalovirus (HCMV), particularly those resistant to ganciclovir and foscarnet .

Preparation Methods

The synthesis of (Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine involves several steps, starting with the preparation of the cyclopropylidene intermediate. This intermediate is then reacted with guanine under specific conditions to yield the desired compound. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine has several scientific research applications:

    Chemistry: It is used as a model compound for studying nucleoside analogs.

    Biology: Researchers study its effects on viral replication and resistance mechanisms.

    Medicine: It is investigated for its potential to treat drug-resistant HCMV infections.

    Industry: The compound is used in the development of antiviral drugs.

Mechanism of Action

The mechanism of action of (Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine involves its incorporation into viral DNA, leading to chain termination. It is phosphorylated by viral kinases, which allows it to compete with natural nucleotides. This process disrupts viral replication and inhibits the growth of drug-resistant HCMV strains .

Comparison with Similar Compounds

Similar compounds include:

    Ganciclovir: Another nucleoside analog used to treat HCMV infections.

    Foscarnet: An antiviral agent used for drug-resistant HCMV.

    Cidofovir: A nucleotide analog with antiviral properties.

(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine is unique in its ability to target drug-resistant strains of HCMV, making it a valuable addition to the arsenal of antiviral agents .

Properties

CAS No.

200496-39-5

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

2-amino-9-[[2-(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one

InChI

InChI=1S/C10H11N5O2/c11-10-13-8-7(9(17)14-10)12-4-15(8)2-5-1-6(5)3-16/h2,4,6,16H,1,3H2,(H3,11,13,14,17)

InChI Key

BGLCIGGDZYNYIQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1=CN2C=NC3=C2N=C(NC3=O)N)CO

Origin of Product

United States

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